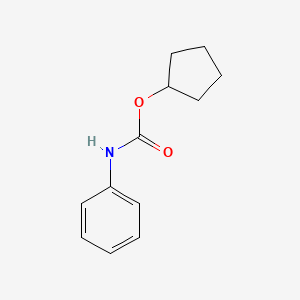

Cyclopentyl N-phenylcarbamate

CAS No.: 3422-04-6

Cat. No.: VC7968775

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3422-04-6 |

|---|---|

| Molecular Formula | C12H15NO2 |

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | cyclopentyl N-phenylcarbamate |

| Standard InChI | InChI=1S/C12H15NO2/c14-12(15-11-8-4-5-9-11)13-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,13,14) |

| Standard InChI Key | XKERVEWMWMNGJA-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)OC(=O)NC2=CC=CC=C2 |

| Canonical SMILES | C1CCC(C1)OC(=O)NC2=CC=CC=C2 |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

Cyclopentyl N-phenylcarbamate features a carbamate functional group () bridging a cyclopentane ring and a benzene ring. Key structural descriptors include:

The cyclopentyl group introduces steric bulk, influencing the compound’s conformational dynamics, while the phenyl moiety contributes to aromatic interactions.

Physicochemical Parameters

Experimental and computed properties are summarized below:

The compound’s moderate polarity and thermal stability make it suitable for high-temperature synthetic applications.

Synthesis and Preparation Methods

Conventional Synthetic Routes

The primary synthesis involves the reaction of cyclopentanol with phenyl isocyanate under anhydrous conditions:

Zinc acetate or stannous chloride are commonly employed as catalysts, with yields exceeding 90% under optimized conditions .

Advanced Methodologies

A patent by EP0391473A1 details a two-step process for carbamate synthesis:

Chemical Properties and Reactivity

Hydrolytic Stability

The carbamate bond exhibits pH-dependent hydrolysis:

-

Acidic Conditions: Cleavage to cyclopentanol and phenylcarbamic acid.

-

Basic Conditions: Degradation to cyclo-pentylamine and carbon dioxide .

Oxidation and Reduction

-

Oxidation: Yields N-oxides or hydroxylated derivatives, depending on the oxidizing agent.

-

Reduction: Catalytic hydrogenation cleaves the carbamate bond, generating cyclo-pentylamine and phenol .

Rotameric Equilibria

Studies using 2,6-bis(octylamido)pyridine demonstrate that hydrogen-bonding interactions stabilize the syn rotamer, altering the syn/anti ratio in solution . This conformational flexibility impacts binding affinity in biological systems.

Applications in Scientific Research

Organic Synthesis

Cyclopentyl N-phenylcarbamate serves as:

-

A protecting group for amines in multi-step syntheses.

-

A precursor for urea derivatives and isocyanate intermediates .

Medicinal Chemistry

Carbamates are pivotal in drug design due to their:

-

Metabolic stability: Resistance to esterase-mediated degradation compared to esters.

-

Bioavailability: Enhanced membrane permeability via lipophilic groups .

Notably, analogues like flupirtine and retigabine (ethyl carbamates) exhibit analgesic and anticonvulsant activities, underscoring the pharmacophoric potential of carbamates .

Material Science

The compound’s rigid structure aids in designing:

-

Polymer crosslinkers for thermosetting resins.

Pharmacological and Medicinal Chemistry Perspectives

Muscarinic Receptor Antagonism

Quinuclidine carbamates, structurally related to Cyclopentyl N-phenylcarbamate, demonstrate M3 receptor selectivity for treating urinary incontinence and respiratory disorders . The carbamate moiety facilitates hydrogen bonding with receptor residues (e.g., Gly27 in HIV-1 protease), enhancing target engagement .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume